(S)-Esmolol Hydrochloride

Vue d'ensemble

Description

(S)-Esmolol Hydrochloride is a cardioselective beta-1 adrenergic receptor blocker. It is primarily used in the management of supraventricular tachycardia and for controlling ventricular rate in patients with atrial fibrillation or atrial flutter. The compound is known for its rapid onset and short duration of action, making it suitable for acute settings where quick control of heart rate is necessary.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Esmolol Hydrochloride involves several steps, starting from the appropriate chiral precursor. The key steps include:

Chiral Resolution: The initial step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.

Esterification: The chiral intermediate undergoes esterification to form the corresponding ester.

Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to yield the desired (S)-Esmolol.

Salt Formation: Finally, the free base is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

Catalysis: Employing catalysts to improve the selectivity and rate of the chiral resolution step.

Purification: Advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-Esmolol Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound back to its precursor forms.

Substitution: Nucleophilic substitution reactions can occur at the beta-adrenergic receptor site.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Conditions typically involve nucleophiles like halides under basic or acidic environments.

Major Products: The major products formed from these reactions include various derivatives of (S)-Esmolol, which can be further utilized in medicinal chemistry for developing new therapeutic agents.

Applications De Recherche Scientifique

(S)-Esmolol Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studying beta-blocker interactions and synthesis.

Biology: Employed in research on cardiovascular physiology and beta-adrenergic receptor functions.

Medicine: Extensively used in clinical trials for developing new cardiovascular drugs.

Industry: Utilized in the formulation of intravenous medications for acute cardiac care.

Mécanisme D'action

(S)-Esmolol Hydrochloride exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This leads to:

Decreased Heart Rate: By inhibiting the sympathetic nervous system’s action on the heart.

Reduced Myocardial Contractility: Lowering the force of heart contractions.

Molecular Targets: The primary target is the beta-1 adrenergic receptor, which is part of the G-protein coupled receptor family.

Pathways Involved: The inhibition of cyclic AMP (cAMP) production, leading to decreased calcium influx in cardiac cells.

Comparaison Avec Des Composés Similaires

Metoprolol: Another beta-1 selective blocker with a longer duration of action.

Atenolol: Similar in selectivity but differs in pharmacokinetic properties.

Propranolol: A non-selective beta-blocker affecting both beta-1 and beta-2 receptors.

Uniqueness of (S)-Esmolol Hydrochloride:

Rapid Onset: Provides quick therapeutic effects, essential in emergency settings.

Short Duration: Allows for precise control of heart rate without prolonged effects.

Cardioselectivity: Minimizes side effects related to beta-2 receptor blockade, such as bronchoconstriction.

Activité Biologique

(S)-Esmolol hydrochloride is a selective β1-adrenergic receptor antagonist with a unique pharmacokinetic profile characterized by its rapid onset and short duration of action. This compound has garnered attention for its potential therapeutic applications, particularly in the management of cardiac conditions and wound healing in diabetic patients. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in clinical settings, and relevant research findings.

(S)-Esmolol primarily functions by selectively blocking β1-adrenergic receptors in the heart. This leads to a decrease in heart rate and myocardial contractility, making it useful for managing conditions such as tachycardia and hypertension. Unlike traditional β-blockers, (S)-Esmolol has a rapid hydrolysis rate due to its ester linkage, resulting in a short half-life of approximately 9 minutes after intravenous administration . This rapid metabolism allows for precise control over its effects, minimizing the risk of prolonged adverse effects.

1. Cardiovascular Use

(S)-Esmolol is widely used in acute settings for the management of supraventricular tachycardia and during surgical procedures to control heart rate. Its cardioselectivity ensures that it primarily affects the heart without significant impact on peripheral β2-adrenergic receptors at therapeutic doses .

2. Wound Healing

Recent studies have explored the application of this compound in improving wound healing, particularly in diabetic foot ulcers (DFUs). A randomized clinical trial demonstrated that patients treated with topical esmolol exhibited significantly higher rates of ulcer closure compared to those receiving standard care. Specifically, 77.2% of patients treated with esmolol achieved closure by week 24 versus 55.6% in the control group (odds ratio [OR], 2.71; P = .01) .

Mechanisms in Wound Healing

Research indicates that (S)-Esmolol may facilitate wound healing by:

- Inhibiting aldose reductase, which reduces sorbitol accumulation and oxidative stress.

- Enhancing fibroblast migration and angiogenesis through nitric oxide induction .

- Modulating apoptotic pathways by inhibiting Caspase-3 and upregulating Bcl-2, promoting cell survival during the healing process .

Efficacy in Diabetic Foot Ulcers

A comprehensive study assessed the efficacy of a novel topical formulation of esmolol hydrochloride (Galnobax) on diabetic rats. The findings revealed that esmolol significantly improved wound healing metrics compared to controls, supporting its role as a therapeutic agent for DFUs .

| Study Parameter | Esmolol Group (n=68) | Control Group (n=72) | p-value |

|---|---|---|---|

| Ulcer Closure at 12 weeks | 60.3% | 41.7% | .03 |

| Ulcer Closure at 24 weeks | 77.2% | 55.6% | .01 |

| Median Time to Ulcer Closure (days) | 85 | Not estimable | - |

Adverse Effects

While treatment-emergent adverse events were reported in 18.8% of participants, most were not attributed to esmolol itself . This highlights the relative safety profile of esmolol when used as directed.

Propriétés

IUPAC Name |

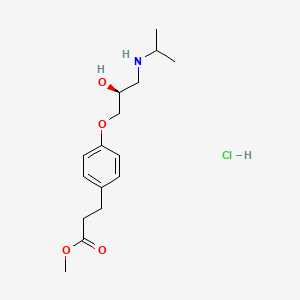

methyl 3-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4.ClH/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3;/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3;1H/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKNCWBANDDJJL-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=C(C=C1)CCC(=O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735380 | |

| Record name | Methyl 3-(4-{(2S)-2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112923-91-8 | |

| Record name | Esmolol hydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112923918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-(4-{(2S)-2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESMOLOL HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDX80X52FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.